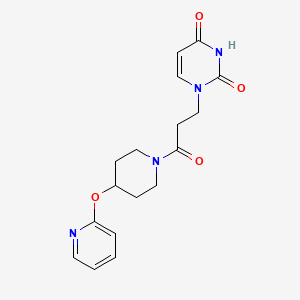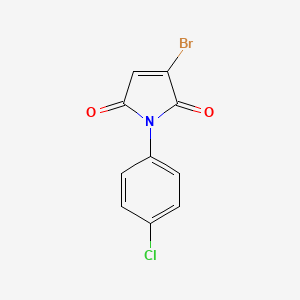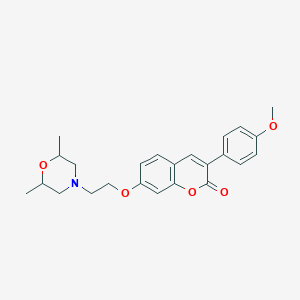
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Research in similar compounds focuses on understanding their synthesis, structure, and potential biological activities. These studies are crucial for developing new materials, pharmaceuticals, and understanding biological mechanisms.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For example, a study on the synthesis and crystal structure of related compounds highlights the use of X-ray crystallography to determine molecular structures post-synthesis (Al-Hourani et al., 2016). These synthetic approaches are foundational for creating compounds with specific biological or physical properties.
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound. This is crucial for understanding the compound's reactivity, stability, and interaction with other molecules. The structure of a related tetrazole compound crystallizes in a specific space group, revealing detailed molecular geometry (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can exhibit a wide range of behaviors depending on their functional groups and molecular structure. For instance, the reactivity of the compound with cyclooxygenase enzymes has been studied to understand its potential biological activities, showing no inhibition potency for either enzyme (Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Progesterone Receptor Modulation
Research by Fensome et al. (2008) highlights the application of indole derivatives like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide in modulating progesterone receptors. These compounds are being explored for potential use in female healthcare, including contraception and the treatment of fibroids, endometriosis, and certain breast cancers. The study found that the size of the 3,3-dialkyl substituent in these compounds is crucial in determining their function as either agonists or antagonists of the progesterone receptor (Fensome et al., 2008).
Synthesis and Structural Studies
Al‐Hamdani and Al Zoubi (2015) conducted a study on the synthesis of new metal complexes involving tridentate ligands related to indole derivatives. These compounds, including variations of this compound, were characterized by spectroscopic methods and shown to have potential biological activity against various bacterial species (Al‐Hamdani & Al Zoubi, 2015).
Potential Biological Activities
A study by Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole and investigated their potential biological activities. These compounds, related to this compound, were found to exhibit activities such as being antagonists to para-amino benzoic acid and inhibiting glutamyl endopeptidase II, among others (Avdeenko et al., 2020).
Cytotoxic Activity
Research by Xiao-Liang Xu et al. (2014) focused on the synthesis of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, which include compounds structurally similar to this compound. These compounds were evaluated for their cytotoxic activity against various human tumor cell lines, indicating the potential for these indole derivatives in cancer treatment (Xiao-Liang Xu et al., 2014).
Corrosion Inhibition
A study by Tawfik (2015) explored the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, a compound related to this compound. This research highlights the potential application of indole derivatives in the field of corrosion inhibition, particularly for protecting carbon steel in hydrochloric acid environments (Tawfik, 2015).
Wirkmechanismus
Biochemical Pathways
The activation of the serotonin receptor by DIM-5 can affect several biochemical pathways. For instance, it can influence the cyclic adenosine monophosphate (cAMP) pathway , leading to the activation of protein kinase A (PKA). PKA can then phosphorylate various target proteins, leading to changes in cell function .
Eigenschaften
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-13-19-14-18(11-12-20(19)23(16)2)15-22-21(24)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVQUJSJYNYQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)
![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)



![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)



![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)
![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)
![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)